Cas no 2229627-62-5 (4,4-difluoro-1-(1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid)

4,4-Difluoro-1-(1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative featuring a pyrazole substituent, which enhances its utility in medicinal chemistry and pharmaceutical research. The presence of two fluorine atoms at the 4-position of the cyclohexane ring improves metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The carboxylic acid moiety allows for further functionalization, enabling the synthesis of amides, esters, and other derivatives. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and other targeted therapeutics. Its rigid cyclohexane scaffold contributes to conformational stability, while the pyrazole group offers potential for hydrogen bonding interactions, enhancing binding affinity in biological systems.
4,4-difluoro-1-(1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid structure
2229627-62-5 structure
Product Name:4,4-difluoro-1-(1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid
CAS No:2229627-62-5
MF:C10H12F2N2O2
MW:230.211289405823
CID:6108616
PubChem ID:165714690
Update Time:2025-10-31

4,4-difluoro-1-(1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4,4-difluoro-1-(1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid
    • 2229627-62-5
    • EN300-1948977
    • Inchi: 1S/C10H12F2N2O2/c11-10(12)3-1-9(2-4-10,8(15)16)7-5-13-14-6-7/h5-6H,1-4H2,(H,13,14)(H,15,16)
    • InChI Key: ZHTHUVJVQVOQSE-UHFFFAOYSA-N
    • SMILES: FC1(CCC(C(=O)O)(C2C=NNC=2)CC1)F

Computed Properties

  • Exact Mass: 230.08668395g/mol
  • Monoisotopic Mass: 230.08668395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 66Ų

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4,4-difluoro-1-(1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid Related Literature

Additional information on 4,4-difluoro-1-(1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid

Comprehensive Overview of 4,4-difluoro-1-(1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid (CAS No. 2229627-62-5)

The compound 4,4-difluoro-1-(1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid (CAS No. 2229627-62-5) is a fluorinated cyclohexane derivative with a pyrazole moiety, which has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the difluoro substitution and the carboxylic acid functional group, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and metabolic diseases.

One of the key reasons for the growing interest in 4,4-difluoro-1-(1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid is its role in the development of small-molecule inhibitors. The pyrazole ring is a common pharmacophore in medicinal chemistry, known for its ability to modulate protein-protein interactions. Combined with the cyclohexane scaffold, this compound offers enhanced stability and bioavailability, making it a promising candidate for optimizing lead compounds in preclinical studies.

In recent years, the demand for fluorinated compounds like CAS No. 2229627-62-5 has surged due to their applications in PET imaging and proteolysis-targeting chimeras (PROTACs). Fluorine atoms improve metabolic stability and membrane permeability, addressing common challenges in drug development. This aligns with the current trend of leveraging AI-driven drug design to identify novel fluorinated scaffolds, where 4,4-difluoro-1-(1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid could play a pivotal role.

From a synthetic chemistry perspective, the preparation of 4,4-difluoro-1-(1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid involves multi-step reactions, including cyclohexane fluorination and pyrazole coupling. Researchers are optimizing these protocols to achieve higher yields and greener processes, reflecting the industry's shift toward sustainable chemistry. Analytical techniques such as NMR, HPLC, and mass spectrometry are critical for characterizing this compound and ensuring its purity for downstream applications.

The compound's potential extends beyond pharmaceuticals. In agrochemicals, 4,4-difluoro-1-(1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid is being investigated as a building block for herbicides and fungicides. Its fluorine-rich structure enhances binding affinity to target proteins in pests, offering a pathway to develop next-generation crop protection agents. This aligns with global efforts to address food security and climate-resilient agriculture, topics frequently searched by stakeholders in the field.

For researchers and manufacturers, sourcing high-quality CAS No. 2229627-62-5 is essential. Reputable suppliers provide detailed COAs (Certificates of Analysis) and MSDS (Material Safety Data Sheets), ensuring compliance with regulatory standards. The compound's stability under various storage conditions (e.g., -20°C, desiccated) is another practical consideration for end-users.

In summary, 4,4-difluoro-1-(1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid represents a convergence of innovation in fluorine chemistry, drug discovery, and agrochemical development. Its multifaceted applications and compatibility with modern high-throughput screening platforms position it as a valuable asset in the scientific community. As research progresses, this compound may unlock new therapeutic and agricultural solutions, addressing some of the most pressing challenges in these fields.

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